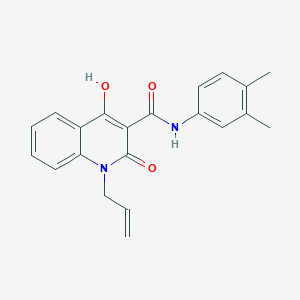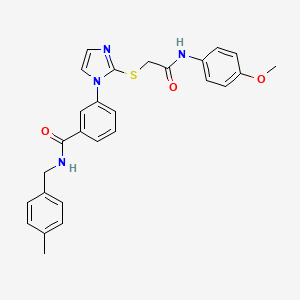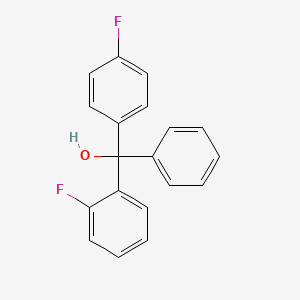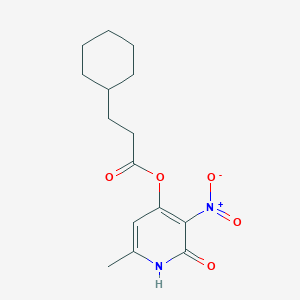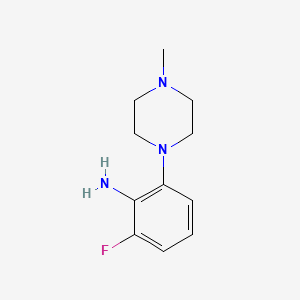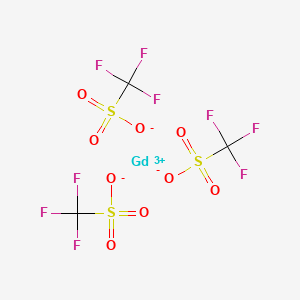
Gadolinium(III) trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium(III) trifluoromethanesulfonate, also known as Gadolinium(III) triflate, is a chemical compound with the linear formula (CF3SO3)3Gd . It has a molecular weight of 604.46 .
Synthesis Analysis
Gadolinium(III) trifluoromethanesulfonate has been used in the synthesis of 5- (hydroxymethyl)furfural (HMF) from glucose . The reaction was carried out under a continuous-flow system, with Gadolinium(III) trifluoromethanesulfonate and Brønsted acidic ionic liquids as a catalytic system .Molecular Structure Analysis
The molecular structure of Gadolinium(III) trifluoromethanesulfonate is represented by the formula (CF3SO3)3Gd . The compound is a member of the class of inorganic compounds known as homogeneous lanthanide compounds .Chemical Reactions Analysis
Gadolinium(III) trifluoromethanesulfonate has been used as a catalyst in the conversion of glucose to HMF . The reaction involves the isomerization/dehydration of glucose .Physical And Chemical Properties Analysis
Gadolinium(III) trifluoromethanesulfonate is a biochemical used for proteomics research . It has a molecular weight of 604.46 .Wissenschaftliche Forschungsanwendungen
Continuous Flow Synthesis of HMF from Glucose
Gadolinium(III) trifluoromethanesulfonate, in combination with Brønsted acidic ionic liquids, has been used as a catalytic system for the continuous flow synthesis of 5-(hydroxymethyl)furfural (HMF) from glucose . This process is considered environmentally friendly and can be applied to large-scale processes .
Catalyst in Isomerization/Dehydration of Glucose
The compound acts as a Lewis acid in the isomerization step of glucose to HMF. It works in conjunction with DBU-based Brønsted acidic ionic liquid, which acts in the dehydration step .
Catalyst Recycling in DMSO
The catalytic system of Gadolinium(III) trifluoromethanesulfonate and DBU-based Brønsted acidic ionic liquid can be recycled in DMSO .
Semiconductor Fabrication
Gadolinium(III) trifluoromethanesulfonate possesses unique properties that make it advantageous for specialized applications such as semiconductor fabrication .
Nuclear Reactor Shielding
The compound is utilized in nuclear reactor shielding due to its high magnetic moment .
Phosphors and Scintillator Crystals
Gadolinium(III) trifluoromethanesulfonate is used in phosphors and scintillator crystals .
Aldol Reaction of Silyl Enol Ethers with Aldehydes
As a water-tolerant Lewis acid, Gadolinium(III) trifluoromethanesulfonate is used in the Aldol reaction of silyl enol ethers with aldehydes .
Wirkmechanismus
Target of Action
Gadolinium(III) trifluoromethanesulfonate, also known as Gadolinium (III) triflate, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions.
Mode of Action
As a catalyst, Gadolinium(III) trifluoromethanesulfonate facilitates chemical reactions without being consumed in the process . It is a water-tolerant Lewis acid, meaning it can accept electron pairs and is resistant to water . This property allows it to be used in reactions involving silyl enol ethers and aldehydes, such as the Aldol reaction .
Biochemical Pathways
The specific biochemical pathways affected by Gadolinium(III) trifluoromethanesulfonate depend on the reaction it is catalyzing. For example, in the Aldol reaction, it facilitates the condensation of aldehydes and silyl enol ethers . This reaction is a key step in the synthesis of many organic compounds.
Result of Action
The result of Gadolinium(III) trifluoromethanesulfonate’s action is the facilitation of chemical reactions. By acting as a catalyst, it speeds up reactions and allows them to occur under milder conditions than would otherwise be possible . The specific outcomes depend on the reaction being catalyzed.
Safety and Hazards
Gadolinium(III) trifluoromethanesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Zukünftige Richtungen
Gadolinium(III) trifluoromethanesulfonate has been used in a new method for the direct conversion of glucose to HMF, which is considered a challenging process . This method provides a safe and environmentally friendly process for the continuous conversion of glucose into HMF, and it can be applied to large-scale processes .
Eigenschaften
IUPAC Name |
gadolinium(3+);trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Gd/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOBTPTUHDTANY-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Gd+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F9GdO9S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52093-29-5 |
Source


|
| Record name | Gadolinium(III) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(p-Tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2751313.png)
![4-(2,6-Dichlorophenyl)-2-methyl-6-{2-[4-(trifluoromethoxy)anilino]vinyl}-3,5-pyridinedicarbonitrile](/img/structure/B2751314.png)

![2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2751317.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2751319.png)
